![molecular formula C16H15N3O4S B2676876 2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1257548-89-2](/img/structure/B2676876.png)
2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a phenyl ring substituted with two methoxy groups, an oxadiazole ring, and a thiophene ring. These structural features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the oxadiazole and thiophene rings. The electron-donating methoxy groups on the phenyl ring could have interesting effects on the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich and electron-poor regions in its structure. The oxadiazole ring is electron-deficient and could be susceptible to nucleophilic attack. The methoxy-substituted phenyl ring, on the other hand, is electron-rich and could undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could give it both hydrophilic and hydrophobic properties. Its melting point, boiling point, solubility, and other properties would need to be determined experimentally .
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to 2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide have been extensively studied for their diverse biological activities. One study focused on synthesizing a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, showcasing their antimicrobial and hemolytic activity. These compounds, due to their structure, displayed variable antimicrobial activity against selected microbial species, indicating potential applications in developing new antimicrobial agents (Gul et al., 2017).
Antitumor Activity
Another line of research explored the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic ring systems. This study highlighted the significance of structural modifications in enhancing antitumor activity. Compounds from this study demonstrated considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of such derivatives in cancer treatment (Yurttaş et al., 2015).
Enzyme Inhibition
Research on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives has shown promising results in enzyme inhibition, particularly against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. These findings suggest the potential use of these compounds in treating conditions related to enzyme dysfunction, such as Alzheimer's disease (Rehman et al., 2013).
Antimicrobial and Antibacterial Agents
Derivatives of 1,3,4-oxadiazole, such as those containing the thiadiazole moiety, have been synthesized and evaluated for their antimicrobial properties. These studies offer insights into the structure-activity relationship, providing a foundation for developing new antimicrobial agents to combat resistant bacterial strains (K. Ramalingam et al., 2019).
Safety And Hazards
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with various biological targets and to explore its potential applications in medicine or other fields .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-12-4-3-10(7-13(12)22-2)8-14(20)17-16-19-18-15(23-16)11-5-6-24-9-11/h3-7,9H,8H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYKORMZBQKRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide |
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